Cas no 307543-41-5 (3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole)
![3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole structure](https://ja.kuujia.com/scimg/cas/307543-41-5x500.png)
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 307543-41-5
- 3-[1-(1,3-dioxaindan-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- Oprea1_236566
- AKOS016290228
- Z56793483
- F0815-0069
- Oprea1_651318
- 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- STK970227
- AKOS000808164
- 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenylindole
- 3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
- EN300-18213792
-
- インチ: 1S/C24H20N2O4/c1-25-20-10-6-5-9-18(20)23(24(25)16-7-3-2-4-8-16)19(14-26(27)28)17-11-12-21-22(13-17)30-15-29-21/h2-13,19H,14-15H2,1H3
- InChIKey: WOVGFUUROXBSNL-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)C(C(C2=CC=C3OCOC3=C2)C[N+]([O-])=O)=C1C1=CC=CC=C1
計算された属性
- 精确分子量: 400.14230712g/mol
- 同位素质量: 400.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 605
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 69.2Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 623.2±55.0 °C(Predicted)
- 酸度系数(pKa): 7.78±0.18(Predicted)
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0815-0069-1mg |
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole |
307543-41-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
A2B Chem LLC | BA60553-1mg |
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole |
307543-41-5 | 1mg |
$204.00 | 2024-04-20 | ||
Enamine | EN300-18213792-0.05g |
307543-41-5 | 90% | 0.05g |
$212.0 | 2023-09-19 |
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indoleに関する追加情報
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole: A Comprehensive Overview
3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, identified by the CAS number 307543-41-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a fused bicyclic system, incorporating an indole ring with substituents that enhance its chemical reactivity and bioavailability.
The synthesis of this compound involves a multi-step process, often utilizing advanced techniques such as Suzuki coupling or Stille coupling reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making it more feasible for large-scale production. The incorporation of a nitro group at the 2-position of the ethyl chain introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and pharmacokinetic properties.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug development. Preclinical studies have demonstrated its ability to modulate key enzymes and receptors involved in various pathological processes, such as inflammation and neurodegenerative diseases. For instance, research published in Nature Communications highlighted its role as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to inflammatory responses. This finding underscores its potential as an anti-inflammatory agent with reduced side effects compared to conventional NSAIDs.
In addition to its pharmacological applications, this compound has also been explored for its photochemical properties. Studies conducted at the University of California, Berkeley, revealed that it exhibits strong fluorescence under UV light due to its conjugated π-system. This property makes it a promising candidate for use in fluorescent labeling and imaging techniques in biomedical research.
The structural complexity of 3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole also lends itself to various chemical modifications. Researchers have been actively exploring analogs with different substituents to enhance specific properties such as solubility or bioavailability. For example, substituting the methyl group on the indole ring with electron-donating groups has been shown to increase aqueous solubility, which is critical for drug delivery.
From an environmental perspective, the degradation pathways of this compound have been studied to assess its ecological impact. Research indicates that it undergoes rapid hydrolysis under acidic conditions, reducing its persistence in aquatic environments. This information is crucial for regulatory agencies when evaluating its safety for industrial and pharmaceutical applications.
In conclusion, 3-[1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole represents a versatile molecule with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool in both academic research and industrial development. As ongoing investigations continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and medicine.
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